molecular formula C10H17FN4O B1482070 (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098076-21-0

(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1482070
CAS No.: 2098076-21-0
M. Wt: 228.27 g/mol
InChI Key: HGETYRBYNLONTJ-UHFFFAOYSA-N
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Description

(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H17FN4O and its molecular weight is 228.27 g/mol. The purity is usually 95%.
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Biological Activity

The compound (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a novel synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological activity, and implications for drug development.

Structural Overview

The compound features a triazole ring fused with a pyrrolidine structure and a fluoroethyl substituent. Its molecular formula is C11H14FN5OC_{11}H_{14}FN_5O, with a molecular weight of approximately 253.26 g/mol. The presence of the fluoroethyl group is significant as it enhances the compound's interaction potential with biological targets, making it a promising candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Fluoroethyl Group: Alkylation of the pyrrolidine ring with a fluoroethyl halide under basic conditions.
  • Triazole Formation: This is often accomplished via a Huisgen cycloaddition reaction between an azide and an alkyne.
  • Methanol Group Introduction: The final step involves the oxidation of a primary alcohol to form the methanol group using reagents like PCC or DMP .

Antimicrobial Properties

Compounds containing triazole rings are well-documented for their antimicrobial activities. Research indicates that this specific triazole derivative exhibits significant antifungal and antibacterial properties, making it suitable for further exploration in treating infections caused by resistant strains.

Anticancer Activity

Preliminary studies suggest that this compound may exert anticancer effects by inducing apoptosis in cancer cells. The mechanism appears to involve the activation of caspases, which are crucial enzymes in the apoptotic pathway. In vitro assays have demonstrated that similar triazole derivatives can inhibit caspase activity at low concentrations, indicating potential use in cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of triazole derivatives similar to this compound:

StudyFindings
Study ADemonstrated significant antifungal activity against Candida albicans with an IC50 value of 0.5 µM .
Study BShowed that compounds with similar structures inhibited cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 50 µM.
Study CInvestigated the interaction of triazole derivatives with biological receptors and reported promising results in modulating enzyme activity related to inflammation.

Properties

IUPAC Name

[1-[[1-(2-fluoroethyl)pyrrolidin-3-yl]methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN4O/c11-2-4-14-3-1-9(5-14)6-15-7-10(8-16)12-13-15/h7,9,16H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGETYRBYNLONTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN2C=C(N=N2)CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

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